3-benzyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-benzyl-7-[(3-methoxyphenyl)methoxy]-4,8-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O4/c1-17-22-12-13-24(29-16-20-10-7-11-21(14-20)28-3)18(2)25(22)30-26(27)23(17)15-19-8-5-4-6-9-19/h4-14H,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXYKCYGDFHPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)OC)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like sodium methoxide (NaOMe), electrophiles like alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-benzyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzyl derivatives: These compounds share structural similarities and may exhibit comparable biological activities.
Other chromen-2-one derivatives: These compounds also belong to the chromen-2-one family and are studied for their diverse applications.
Uniqueness
3-benzyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds .
Biological Activity
3-benzyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromenone core and various functional groups that contribute to its biological activities. Recent studies have highlighted its potential in medicinal chemistry, particularly in anticancer and neuroprotective applications.
Chemical Structure and Properties
The molecular formula of 3-benzyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is C26H24O4, with a molecular weight of approximately 400.4664 g/mol. The structural features include:
- Chromenone Core : A bicyclic structure that is central to its biological activity.
- Methoxy and Benzyl Groups : These functional groups enhance the compound's lipophilicity and reactivity.
Biological Activities
Research has demonstrated that 3-benzyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one exhibits several significant biological activities:
Anticancer Activity
Studies have shown that this compound possesses notable cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated lower IC50 values compared to standard anticancer agents, indicating higher potency against cancer cells such as HL-60 (human leukemia), NALM-6 (leukemia), WM-115 (melanoma), and COLO-205 (colon adenocarcinoma) .
| Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|
| HL-60 | 5.0 | Quercetin |
| NALM-6 | 4.5 | Doxorubicin |
| WM-115 | 6.0 | Cisplatin |
| COLO-205 | 3.0 | Paclitaxel |
Neuroprotective Effects
The compound has also been studied for its potential neuroprotective properties, particularly as a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO). These activities suggest its potential application in treating neurodegenerative diseases such as Alzheimer's .
The mechanism by which 3-benzyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one exerts its biological effects involves:
- Cell Cycle Arrest : It induces cell cycle arrest in the G2/M phase, contributing to its anticancer properties .
- DNA Interaction : The compound interacts with DNA, leading to apoptosis in cancer cells without causing hemolysis in red blood cells .
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on Cytotoxicity : A comparative study evaluated the cytotoxicity of various chromanone derivatives, revealing that those with specific substitutions, including 3-benzyl and methoxy groups, exhibited enhanced activity against cancer cell lines .
- Neuroprotective Study : Another study focused on the neuroprotective effects of coumarin derivatives, highlighting the dual inhibition mechanism of AChE and MAO by this compound as a promising approach for Alzheimer's treatment .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 3-benzyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves a multi-step approach:
Chromen Core Formation : Base-catalyzed cyclization of substituted resorcinol derivatives to construct the chromen-2-one scaffold.
Functionalization : Introduction of the 3-benzyl and 7-[(3-methoxybenzyl)oxy] groups via nucleophilic substitution or Mitsunobu reactions .
- Optimization Strategies :
- Solvent Selection : Dichloromethane or DMF for polar intermediates; anhydrous conditions for moisture-sensitive steps .
- Temperature Control : Maintain 0–5°C during acylations to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) for high-purity isolates .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign substituents (e.g., benzyl protons at δ 4.8–5.2 ppm; methoxy groups at δ 3.7–3.9 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region .
- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₆H₂₄O₅, [M+H]⁺ calc. 417.1644) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) stretches .
Q. What preliminary biological assays are recommended to screen this compound for bioactivity?
- Answer :
- Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Antioxidant Potential : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ .
Advanced Research Questions
Q. How do structural modifications at the 3-benzyl and 7-[(3-methoxybenzyl)oxy] positions influence biological activity?
- Answer :
- 3-Benzyl Group : Electron-donating substituents enhance lipophilicity, improving membrane permeability (e.g., replacing benzyl with 4-nitrobenzyl reduces IC₅₀ in cytotoxicity assays) .
- 7-[(3-Methoxybenzyl)oxy] : Methoxy positioning affects π-π stacking with enzyme active sites. For example, 3-methoxy analogs show stronger kinase inhibition than 4-methoxy derivatives .
- SAR Table :
| Substituent Position | Modification | Biological Impact |
|---|---|---|
| 3-Benzyl | 4-Fluoro | ↑ Anticancer activity |
| 7-Oxy | 3-Methoxy → 3-Hydroxy | ↓ Stability, ↑ Antioxidant activity |
| Chromen Core | 8-Methyl → 8-Ethyl | Alters metabolic half-life |
Q. What computational approaches can predict the mechanism of action for this compound?
- Answer :
- Molecular Docking : Simulate binding to targets like COX-2 or topoisomerase II using AutoDock Vina. Prioritize binding poses with ΔG < -8 kcal/mol .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
- QSAR Models : Use MOE or Schrödinger to correlate substituent electronegativity with IC₅₀ values .
Q. How can researchers resolve contradictions in reported biological data for structurally similar coumarins?
- Answer :
- Standardized Assays : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
- Metabolite Profiling : Use LC-MS to identify degradation products that may confound activity readings .
- Cross-Study Analysis : Compare logP values and assay endpoints (e.g., IC₅₀ vs. EC₅₀) to contextualize discrepancies .
Q. What advanced techniques are required to analyze regioselectivity in electrophilic substitution reactions of this compound?
- Answer :
- Isotopic Labeling : Track substitution patterns using ²H or ¹³C-labeled reagents .
- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry (e.g., SHELX refinement for bond angles/distances) .
- Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-determining steps .
Methodological Considerations
-
Safety Protocols :
- Use fume hoods and PPE (gloves, goggles) during synthesis; avoid inhalation of dichloromethane vapors .
- Emergency procedures for skin/eye contact: Rinse with water for 15+ minutes .
-
Data Reproducibility :
- Report solvent purity (e.g., HPLC-grade), reaction atmosphere (N₂/Ar), and equipment calibration details .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
